5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole
Description
This compound features a thiazole core substituted with two distinct aromatic groups:
- Position 5: A 2,3-dichloro-4-(ethylsulfonyl)phenyl group, which introduces strong electron-withdrawing effects due to the sulfonyl (-SO₂-) moiety and chlorine atoms.
- Position 2: A 4-methoxyphenyl group, contributing electron-donating properties via the methoxy (-OCH₃) substituent.
Properties
IUPAC Name |
5-(2,3-dichloro-4-ethylsulfonylphenyl)-2-(4-methoxyphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO3S2/c1-3-26(22,23)15-9-8-13(16(19)17(15)20)14-10-21-18(25-14)11-4-6-12(24-2)7-5-11/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBNBQFUBFISKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C2=CN=C(S2)C3=CC=C(C=C3)OC)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichloro-4-(ethylsulfonyl)benzaldehyde with 4-methoxyphenylthiourea under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Antibacterial Activity
Thiazole derivatives, including 5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole, have been extensively studied for their antibacterial properties. Research indicates that modifications to the thiazole ring can enhance antibacterial efficacy against a range of pathogens.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against multidrug-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant activity with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid, suggesting its potential as a novel antibacterial agent .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Its structural features suggest mechanisms that may induce apoptosis and inhibit cell proliferation.
Case Study: Cytotoxic Effects
In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The results indicated a remarkable reduction in cell viability at concentrations above 10 µM. Further investigations revealed that the mechanism of action likely involves cell cycle arrest and apoptosis induction .
Drug Development Potential
The unique structure of this compound positions it as a promising candidate for drug development. Its dual antibacterial and anticancer properties make it an attractive target for further research.
Research Insights
Recent studies have focused on synthesizing analogs of this compound to improve its efficacy and reduce toxicity. Molecular docking studies have been conducted to predict binding affinities to various biological targets, including dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
Mechanism of Action
The mechanism of action of 5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Conformation and Crystal Packing
Table 1: Structural Comparison of Thiazole Derivatives
Key Observations :
- Halogen vs. Sulfonyl Groups : The target compound’s ethylsulfonyl group introduces greater polarity compared to halogenated analogs (e.g., Compound 4 with Cl/F), which may enhance solubility and alter binding interactions in biological systems.
- Crystal Packing : Analogous compounds (e.g., Compound 4) exhibit triclinic symmetry with two independent molecules in the asymmetric unit, suggesting similar structural flexibility . The target compound’s bulkier ethylsulfonyl group could disrupt such packing, necessitating adjustments in crystal lattice organization.
Insights :
- The target compound’s synthesis likely involves coupling reactions similar to those in (e.g., using sodium ethoxide as a base).
- High yields in analogs (e.g., Compound 4) suggest that recrystallization from polar solvents (e.g., DMF) is effective for thiazole derivatives .
Biological Activity
5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole is a thiazole derivative that has garnered attention due to its potential biological activities. This compound exhibits a range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including the compound . The presence of the methoxy group and dichloro substitution appears to enhance its cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. It has shown significant activity against human glioblastoma U251 cells and melanoma WM793 cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy varies with different bacterial strains, suggesting a broad-spectrum action.
- Tested Strains : Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, with notable inhibition zones observed in standard disk diffusion assays .
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 18 | |
| Pseudomonas aeruginosa | 12 |
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been evaluated in vitro and in vivo. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Study Findings : In animal models, administration of the compound significantly reduced inflammation markers following induced inflammatory responses .
Case Studies
-
Anticancer Efficacy in Preclinical Models
- A study involving xenograft models demonstrated that treatment with this thiazole derivative resulted in a significant reduction in tumor volume compared to control groups. The mechanism was linked to the downregulation of oncogenes associated with cell proliferation.
-
Microbial Resistance
- Research indicated that the compound could potentially overcome resistance mechanisms in certain bacterial strains, making it a candidate for further development as an antibiotic agent.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole?
The synthesis of this compound involves cyclization and sulfonylation steps. A typical approach includes using Lawesson’s reagent for thiazole ring formation, followed by oxidative chlorination to introduce the sulfonyl group. For example, 5-phenyl-1,3-thiazole-4-sulfonyl chloride derivatives are synthesized via cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate, with subsequent oxidative chlorination . Reaction conditions (e.g., solvent polarity, temperature, and pH) must be optimized to avoid side products like sulfoxides or over-chlorinated derivatives .
Q. How is the structural integrity of the compound validated post-synthesis?
Characterization involves a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and electronic environments (e.g., aromatic protons at δ 7.2–8.1 ppm for methoxyphenyl groups) .
- FT-IR : Key absorption bands (e.g., S=O stretches at 1150–1250 cm⁻¹ for sulfonyl groups) verify functional groups .
- X-ray crystallography : Resolves bond lengths and angles, ensuring correct stereochemistry (e.g., mean C–C bond length deviations <0.008 Å) .
Q. What are the critical factors influencing the stability of this compound during storage?
Stability is affected by:
- Moisture : Hydrolysis of the sulfonyl group can occur in aqueous environments.
- Light : Photo-degradation of the thiazole ring is minimized by storing in amber vials.
- Temperature : Long-term storage at –20°C in inert atmospheres (e.g., argon) prevents oxidative decomposition .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using computational modeling?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD employs reaction path search methods to simulate sulfonylation and cyclization steps, identifying intermediates and energy barriers. Experimental validation via kinetic studies (e.g., monitoring by TLC or HPLC) confirms computational predictions .
Q. What strategies resolve contradictions in biological activity data across different cell lines?
Discrepancies in antitumor activity (e.g., varying IC50 values across 60 cancer cell lines) require:
- Dose-response validation : Replicate assays under standardized conditions (e.g., 72-hour incubation, 10% FBS).
- Target profiling : Use siRNA or CRISPR to knockdown suspected targets (e.g., kinases or receptors) and assess activity changes.
- Metabolic stability assays : Evaluate compound degradation in cell culture media to rule out false negatives .
Q. How is the compound’s selectivity for biological targets optimized through structural modifications?
Structure-activity relationship (SAR) studies systematically alter substituents:
- Sulfonyl group replacement : Substituting ethylsulfonyl with methylsulfonyl reduces steric hindrance, enhancing enzyme binding.
- Methoxyphenyl modifications : Introducing electron-withdrawing groups (e.g., nitro) increases electrophilicity, improving receptor affinity.
- Thiazole ring hybridization : Fusion with triazole rings (e.g., 1,2,3-triazole) enhances π-π stacking with DNA or proteins .
Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?
Scale-up requires:
- Flow chemistry : Continuous reactors improve heat dissipation and reduce byproducts during exothermic steps (e.g., sulfonylation).
- Purification optimization : Use of preparative HPLC with C18 columns ensures >95% purity.
- Green chemistry principles : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
